molecular formula C18H22N4O3 B2471559 2-(2-methoxyphenoxy)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide CAS No. 1396860-36-8

2-(2-methoxyphenoxy)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide

Cat. No.: B2471559
CAS No.: 1396860-36-8
M. Wt: 342.399
InChI Key: DEXZEBGYPZOSCR-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenoxy group, a piperidinyl group, and a pyrimidinyl group

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-(6-piperidin-1-ylpyrimidin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-24-14-7-3-4-8-15(14)25-12-18(23)21-16-11-17(20-13-19-16)22-9-5-2-6-10-22/h3-4,7-8,11,13H,2,5-6,9-10,12H2,1H3,(H,19,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXZEBGYPZOSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC(=NC=N2)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Methoxyphenoxy Intermediate: The synthesis begins with the reaction of 2-methoxyphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the methoxyphenoxy acetic acid intermediate.

    Pyrimidinyl Intermediate Synthesis: Separately, the pyrimidinyl intermediate is synthesized by reacting 4-chloropyrimidine with piperidine in the presence of a base to form 6-(piperidin-1-yl)pyrimidine.

    Coupling Reaction: The final step involves coupling the methoxyphenoxy acetic acid intermediate with the pyrimidinyl intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The pyrimidinyl ring can be reduced under specific conditions to form a dihydropyrimidine derivative.

    Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenoxy group can interact with hydrophobic pockets, while the piperidinyl and pyrimidinyl groups can form hydrogen bonds and electrostatic interactions with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methoxyphenoxy)-N-(4-(piperidin-1-yl)pyrimidin-2-yl)acetamide
  • 2-(2-methoxyphenoxy)-N-(6-(morpholin-4-yl)pyrimidin-4-yl)acetamide
  • 2-(2-methoxyphenoxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide

Uniqueness

2-(2-methoxyphenoxy)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperidinyl group, in particular, enhances its ability to interact with biological targets, making it a valuable compound for research in medicinal chemistry.

Biological Activity

The compound 2-(2-methoxyphenoxy)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a detailed overview of its biological activity, including synthesis methods, structural characteristics, and relevant research findings.

Synthesis and Structural Characteristics

The synthesis of 2-(2-methoxyphenoxy)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide typically involves a multi-step process that integrates various chemical reactions. The compound can be synthesized through a reaction involving 2-((4,6-dimethoxypyrimidin-2-yl)oxy)benzaldehyde and malononitrile, followed by purification techniques such as flash chromatography. The yield of the synthesis can reach up to 94% under optimized conditions .

Structural Analysis

The compound features a complex structure characterized by:

  • Pyrimidine ring : Contributes to its pharmacological properties.
  • Piperidine moiety : Enhances solubility and biological activity.
  • Methoxyphenoxy group : Imparts additional chemical stability and potential for receptor binding.

Antitumor Activity

Recent studies have highlighted the potential of this compound as an antitumor agent . The pyrimidine derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-(2-methoxyphenoxy)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide demonstrated significant inhibition of cell proliferation in vitro, suggesting a mechanism that may involve apoptosis induction and cell cycle arrest .

Antimicrobial Properties

In addition to its antitumor activity, this compound has also been evaluated for its antimicrobial properties . Preliminary results indicate that it exhibits inhibitory effects against certain bacterial strains, making it a candidate for further development in the field of antimicrobial therapy .

The biological activities of this compound are hypothesized to be mediated through multiple mechanisms:

  • Inhibition of key enzymes : Similar compounds have been shown to inhibit protein tyrosine phosphatases (PTP), which play critical roles in cancer progression and insulin signaling pathways .
  • Modulation of gene expression : The compound may influence the expression levels of genes involved in metabolic processes, enhancing insulin sensitivity and reducing glucose levels in diabetic models .

Case Studies

Several case studies have documented the efficacy of related compounds in vivo:

  • Diabetic Rat Models : Compounds structurally related to 2-(2-methoxyphenoxy)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide demonstrated improved glucose tolerance and insulin sensitivity in diabetic rats .
  • Cancer Cell Lines : In vitro studies on various cancer cell lines revealed that these compounds could induce apoptosis and inhibit tumor growth effectively .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorSignificant cytotoxicity against cancer cells
AntimicrobialInhibition of bacterial strains
Diabetes ManagementImproved insulin sensitivity in rat models

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